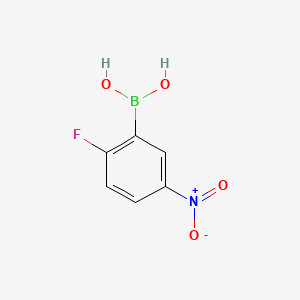

2-Fluoro-5-nitrophenylboronic acid

Vue d'ensemble

Description

2-Fluoro-5-nitrophenylboronic acid is a useful research compound. Its molecular formula is C6H5BFNO4 and its molecular weight is 184.92 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

2-Fluoro-5-nitrophenylboronic acid is an organoboron compound . It is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . The primary targets of this compound are the transition metal catalysts used in these reactions, such as palladium .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, this compound acts as a nucleophile . The boronic acid moiety of the compound forms a bond with the transition metal catalyst (e.g., palladium), and this is followed by a transmetalation process where the boron-to-metal bond is replaced by a carbon-to-metal bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway that involves the formation of carbon-carbon bonds . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals and agrochemicals . The downstream effects of this reaction include the formation of new organic compounds with diverse structures and properties.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, including complex molecules used in pharmaceuticals and agrochemicals .

Action Environment

The efficacy and stability of this compound, like other organoboron compounds, can be influenced by various environmental factors. These include the presence of a suitable transition metal catalyst, the pH of the reaction environment, and the temperature and solvent conditions . Proper control of these factors is essential for the successful application of this compound in Suzuki-Miyaura cross-coupling reactions .

Analyse Biochimique

Biochemical Properties

2-Fluoro-5-nitrophenylboronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura coupling reactions. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of carbon-carbon bonds. The boronic acid group in this compound can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the synthesis of complex organic molecules. Additionally, the presence of the fluorine and nitro groups can influence the electronic properties of the compound, affecting its reactivity and interaction with biomolecules .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form covalent bonds with biomolecules allows it to modulate enzyme activity and protein function. For instance, this compound can inhibit certain enzymes by binding to their active sites, thereby altering cellular metabolism and signaling pathways . This modulation can lead to changes in gene expression and overall cell function, highlighting the compound’s potential as a biochemical tool.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through the formation of covalent bonds. The boronic acid group can react with hydroxyl groups on enzymes and proteins, leading to enzyme inhibition or activation. Additionally, the fluorine and nitro groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s binding affinity and specificity. These interactions can result in changes in enzyme activity, protein conformation, and gene expression, ultimately affecting cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under inert atmosphere and low temperatures, but it can degrade over time when exposed to light, heat, or moisture . Long-term studies have shown that the compound’s effects on cellular function can vary depending on its stability and degradation products. For instance, prolonged exposure to this compound can lead to gradual changes in enzyme activity and cellular metabolism, highlighting the importance of proper storage and handling in experimental settings.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including enzyme inhibition, oxidative stress, and cellular damage . Threshold effects have been observed, where a certain dosage level leads to a marked change in the compound’s impact on cellular function. These findings underscore the need for careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can undergo metabolic reactions such as oxidation, reduction, and conjugation, leading to the formation of metabolites with distinct biochemical properties . These metabolic pathways can influence the compound’s bioavailability, reactivity, and overall impact on cellular processes. Additionally, this compound can affect metabolic flux and metabolite levels, further modulating cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can interact with intracellular proteins and organelles, influencing its localization and accumulation. These interactions can affect the compound’s activity and function, highlighting the importance of understanding its transport and distribution dynamics.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals For instance, this compound can accumulate in the nucleus, mitochondria, or endoplasmic reticulum, depending on its interaction with specific proteins and transporters

Activité Biologique

2-Fluoro-5-nitrophenylboronic acid (CAS No. 819849-20-2) is an organoboron compound that has garnered attention due to its potential biological activities and applications in various fields, particularly in medicinal chemistry and biochemistry. This article provides a detailed overview of its biological activity, including binding affinities, mechanisms of action, and relevant case studies.

- Molecular Formula : C₆H₅BFNO₄

- Molecular Weight : 184.92 g/mol

- Solubility : Very soluble in water (3.91 mg/ml) and other solvents.

- Log P : Varies between -0.44 and -2.38 depending on the method of calculation, indicating moderate hydrophilicity .

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, which is a characteristic feature of boronic acids. This property allows it to interact with various biomolecules, including carbohydrates and proteins, making it useful in biochemical assays and potential therapeutic applications.

Binding Studies

Recent studies have employed UV-visible spectroscopy to investigate the binding interactions of this compound with various substrates:

- Alizarin Red S : The compound demonstrated competitive binding with Alizarin Red S in the presence of different sugars such as D-fructose and D-glucose, indicating its utility as a sensor for carbohydrate detection .

- Binding Isotherms : The binding isotherms were established under controlled conditions (0.1 M sodium phosphate buffer, pH 7.0, at 295 K), revealing significant affinity towards specific diols .

Biological Applications

Case Study 1: Sensor Application

A study focused on the development of a fluorescence-based sensor using this compound demonstrated its effectiveness in detecting glucose levels in physiological samples. The sensor exhibited a linear response within a clinically relevant range, showcasing the compound's potential in medical diagnostics.

Case Study 2: Anticancer Research

In an exploratory study, researchers investigated the effects of various boronic acids, including this compound, on cancer cell lines. The results indicated that these compounds could induce apoptosis in specific types of cancer cells, suggesting a possible therapeutic pathway .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₆H₅BFNO₄ |

| Molecular Weight | 184.92 g/mol |

| Solubility | 3.91 mg/ml |

| Log P | -0.44 to -2.38 |

| Binding Affinity (to Alizarin) | Significant (exact values TBD) |

Applications De Recherche Scientifique

Organic Synthesis

Reagent in Cross-Coupling Reactions

2-Fluoro-5-nitrophenylboronic acid is utilized as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds by coupling aryl halides with boronic acids. The presence of the nitro group enhances the reactivity of the compound, making it a valuable intermediate for synthesizing complex organic molecules .

Functionalization of Aromatic Compounds

The compound serves as a precursor for the synthesis of various functionalized aromatic compounds. Its ability to undergo electrophilic substitution reactions allows for the introduction of diverse functional groups, which can be further manipulated to create more complex structures .

Medicinal Chemistry

Anticancer Agents

Research indicates that derivatives of this compound exhibit potential anticancer properties. Studies have demonstrated that these compounds can inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression. The nitro group may play a crucial role in enhancing biological activity, making these derivatives candidates for further development as therapeutic agents .

Inhibitors of Enzymatic Activity

The compound has been explored as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. Its boronic acid functionality allows it to interact with serine and cysteine residues in active sites, thereby inhibiting enzyme activity. This characteristic is particularly useful in designing inhibitors for enzymes associated with diseases such as diabetes and cancer .

Biochemical Assays

Indicator Displacement Assays

this compound is employed in indicator displacement assays to study carbohydrate interactions. In these assays, the compound acts as a competitive binder for various sugars, allowing researchers to quantify binding affinities and study carbohydrate recognition mechanisms. The UV-vis spectroscopy data obtained from these experiments provide insights into the binding dynamics and specificity of the interactions .

Fluorescent Probes

The compound has been used to develop fluorescent probes for detecting specific biomolecules. By attaching fluorescent moieties to the boronic acid structure, researchers can create probes that selectively bind to target molecules, enabling sensitive detection methods applicable in diagnostics and research .

Case Studies

Propriétés

IUPAC Name |

(2-fluoro-5-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BFNO4/c8-6-2-1-4(9(12)13)3-5(6)7(10)11/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYAFEPQKPQIRAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)[N+](=O)[O-])F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376866 | |

| Record name | 2-Fluoro-5-nitrophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

819849-20-2 | |

| Record name | 2-Fluoro-5-nitrophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.